molecular formula C10H10FN B13681716 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13681716
M. Wt: 163.19 g/mol
InChI Key: RWAFNYAXDUXSKI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole is a fluorinated dihydropyrrole derivative serving as a valuable intermediate in organic synthesis and pharmaceutical research. This compound features a 1-pyrroline ring, also known as 3,4-dihydro-2H-pyrrole, which is a core structure in various bioactive molecules. Compounds within this class have been identified as key motifs in alkaloids and exhibit a range of biological activities, including antiviral and antifungal properties . Furthermore, related 1-pyrroline structures are known for their flavouring and odorant characteristics, such as imparting a cooked-rice flavour . The molecular structure of the closely related 5-phenyl-3,4-dihydro-2H-pyrrole has been confirmed by single-crystal X-ray diffraction, revealing a planar conformation that is exceptional for this class of compounds . This planarity can influence the molecule's supramolecular packing through π-π interactions and its reactivity . The incorporation of a fluorine atom at the para - position of the phenyl ring is a common strategy in medicinal chemistry, as it can fine-tune a compound's electronic properties, metabolic stability, and bioavailability. As evidenced by patents, 5-(4-Fluorophenyl) pyrrole derivatives are significant scaffolds in the development of therapeutic agents . This reagent is intended for use as a building block in the synthesis of more complex molecules, particularly in the exploration of new pharmaceuticals, agrochemicals, and functional materials. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2

InChI Key

RWAFNYAXDUXSKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)F

Origin of Product

United States

The Strategic Value of 3,4 Dihydro 2h Pyrrole Scaffolds in Synthetic Chemistry

The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline (B1209420), is a five-membered nitrogen-containing heterocycle that serves as a crucial building block in organic synthesis. Its structural framework is a common feature in a wide array of natural products, bioactive molecules, and advanced materials.

The significance of the dihydro-2H-pyrrole scaffold lies in its utility as a versatile synthetic intermediate. nih.govorganic-chemistry.org These structures are readily accessible through various synthetic methodologies, including the cyclization of aminoaldehydes and aminoketones, dipolar cycloaddition reactions, and the ring expansion of aziridines. researchgate.net A particularly efficient method involves a multicomponent reaction starting from ketones, aldehydes, and nitroalkanes, which are then subjected to a hydrogenative cyclization to yield a diverse range of substituted dihydro-2H-pyrroles.

Once formed, these scaffolds can be elaborated into more complex molecular architectures. They are key precursors for the synthesis of fused heterocyclic systems such as indolizidines and pyrrolizidines, which are core structures in many alkaloids with interesting biological properties. nih.gov The imine functionality within the dihydro-2H-pyrrole ring provides a reactive site for nucleophilic additions, allowing for the introduction of a variety of substituents and the construction of stereochemically rich pyrrolidine (B122466) derivatives. The versatility of this scaffold makes it a valuable tool for chemists aiming to construct complex target molecules and diverse compound libraries for drug discovery. researchgate.netnih.govpipzine-chem.com

The Growing Influence of Fluorinated Heterocyclic Compounds

The introduction of fluorine into organic molecules, particularly heterocyclic systems, has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound impact of this element on a drug's properties. nih.gov

The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological characteristics. Key effects of fluorination include:

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing the binding affinity and potency of a drug candidate.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific biological target. researchgate.net

The combination of a heterocyclic scaffold with fluorine atoms often leads to compounds with superior pharmacological profiles. Many successful drugs owe their efficacy to this synergistic combination, highlighting the power of fluorine in drug design and development.

Research Focus on 5 4 Fluorophenyl 3,4 Dihydro 2h Pyrrole

Regioselective and Stereoselective Synthesis of 3,4-Dihydro-2H-Pyrroles

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules for pharmaceutical applications. This section explores cutting-edge chemoenzymatic and asymmetric catalytic strategies that enable the enantioselective synthesis of chiral pyrrolines.

Chemoenzymatic Approaches to Chiral Pyrrolines

The integration of enzymatic catalysis into synthetic organic chemistry offers a powerful approach to the production of enantiomerically pure compounds under mild reaction conditions. Transaminases (TAs) have emerged as particularly useful biocatalysts for the synthesis of chiral amines and heterocyclic compounds. acs.orgacs.org

One chemoenzymatic strategy involves the use of ω-transaminases (ω-TAs) for the regio- and stereoselective mono-amination of 1,4-diketones. The resulting 1,4-amino ketone undergoes spontaneous cyclization to yield the chiral pyrroline (B1223166). This method has been successfully applied to the synthesis of a variety of 2,5-disubstituted pyrrolines with high enantiomeric excess. For instance, the (S)-selective transaminase ATA113 can catalyze the reductive amination of a 1,4-diketone to produce the corresponding (S)-pyrroline in high yield and greater than 99% enantiomeric excess (ee). researchgate.net Similarly, the (R)-selective transaminase ATA117 can be used to obtain the (R)-enantiomer. researchgate.net

Another approach utilizes transaminases to trigger the cyclization of ω-chloroketones. This method has been employed for the stereoselective synthesis of 2-substituted chiral pyrrolidines, which are closely related to pyrrolines. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the cyclic amine can be accessed with enantiomeric excesses often exceeding 95%. acs.org

A transaminase-triggered asymmetric formation of a pyrroline from a symmetrical bulky dicarbonyl substrate has also been demonstrated, showcasing the versatility of these enzymes in constructing complex heterocyclic systems. researchgate.net Lipases, another class of enzymes, are also employed in chemoenzymatic synthesis, primarily for the kinetic resolution of racemic intermediates. For example, lipase-catalyzed kinetic resolution can be a key step in obtaining enantiomerically pure alcohols that can then be converted into chiral heterocyclic structures. nih.gov

Table 1: Chemoenzymatic Synthesis of Chiral Pyrrolines and Related Compounds

Enzyme Substrate Type Product Enantiomeric Excess (ee) Reference
(S)-Transaminase ATA113 1,4-Diketone (S)-2,5-Disubstituted pyrroline >99% researchgate.net
(R)-Transaminase ATA117 1,4-Diketone (R)-2,5-Disubstituted pyrroline >99% researchgate.net
Transaminases (panel) ω-Chloroketone (R)- or (S)-2-Substituted pyrrolidine (B122466) >95% acs.org
Transaminase CDX043 Symmetrical dicarbonyl Chiral Pyrroline Not specified researchgate.net
Amano Lipase PS-C II Racemic alcohol (R)-Alcohol and (S)-Acetate >99% nih.gov

Asymmetric Catalytic Strategies in Dihydropyrrole Synthesis

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a direct and efficient route to enantiomerically enriched 3,4-dihydro-2H-pyrroles. These methods often involve the creation of one or more stereocenters with high levels of control.

Phosphine-catalyzed [3+2] annulation of allenes with activated imines is a significant strategy for synthesizing functionalized pyrrolines. beilstein-journals.org The development of chiral phosphine (B1218219) catalysts has enabled the asymmetric version of this reaction, yielding pyrrolines with high enantioselectivity. For instance, the use of a P-chiral bicyclic phosphine derived from L-4-hydroxyproline in the [3+2] annulation of an allenoate with an N-tosylaldimine produced the corresponding pyrroline in 93% yield and 99% ee. beilstein-journals.org

Organocatalytic multi-component tandem reactions have also been developed for the stereoselective construction of fully substituted 2-pyrrolines. A bifunctional chiral squaramide catalyst can promote a [2+2+1] annulation of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile (B15868) to afford 2-pyrrolines with two contiguous stereocenters in good yields and high diastereoselectivity and enantioselectivity. rsc.org

Multi-Component Reactions for Dihydro-2H-Pyrrole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are particularly well-suited for the construction of heterocyclic libraries. semanticscholar.org

Table 2: Nickel-Catalyzed Hydrogenative Cyclization of γ-Nitro Ketones

R¹ (from Ketone) R² (from Aldehyde) R³ (from Nitroalkane) Product Yield Reference
Phenyl Phenyl Methyl 5-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyrrole 84% nih.gov
4-Methylphenyl Phenyl H 2-(4-Methylphenyl)-5-phenyl-3,4-dihydro-2H-pyrrole 89% nih.gov
4-Chlorophenyl Phenyl H 2-(4-Chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole 80% nih.gov
Phenyl 4-Fluorophenyl H 5-(4-Fluorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole 90% nih.gov

Cycloaddition Reactions (e.g., [3+2]-Cycloaddition) in Pyrroline Annulation

[3+2]-Cycloaddition reactions are a powerful class of pericyclic reactions for the construction of five-membered rings. In the context of pyrroline synthesis, this often involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (an alkene or alkyne).

The phosphine-catalyzed [3+2] annulation of allenes with electron-deficient imines is a well-established method for synthesizing pyrrolines. beilstein-journals.org This reaction proceeds through a zwitterionic intermediate. The development of chiral phosphine catalysts has rendered this process enantioselective, providing access to chiral pyrroline derivatives. beilstein-journals.org

Palladium-Assisted and Metal-Catalyzed Cyclizations

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide array of transformations, including the formation of heterocyclic rings. The Narasaka-Heck reaction, a palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester, is an efficient method for synthesizing pyrrole (B145914) derivatives. researchgate.net This reaction can be part of a cascade process to build more complex spirocyclic pyrrolines. researchgate.net In such a cascade, a σ-alkyl-Pd(II) intermediate formed from the Narasaka-Heck cyclization can undergo an intramolecular C-H activation, leading to the formation of a spiro-palladacycle, which can then react further. researchgate.net

Palladium-catalyzed reactions of aryl bromides with certain precursors can lead to the selective synthesis of 5- or 6-aryl substituted octahydrocyclopenta[b]pyrroles with excellent diastereoselectivity. The outcome of the reaction can be controlled by the choice of the phosphine ligand. researchgate.net

Beyond palladium, other metals are also effective. For instance, nickel-catalyzed hydrogenative cyclization of γ-nitro ketones provides a direct route to 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net This reaction demonstrates high activity and selectivity and utilizes an earth-abundant metal catalyst. nih.gov Transition metal catalysts such as zinc iodide (ZnI₂) or rhodium complexes can also catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org

Novel Synthetic Routes via Precursor Transformations

The transformation of readily available precursors offers alternative and often highly efficient pathways to the 3,4-dihydro-2H-pyrrole core.

A significant route involves the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.org These intermediates can then be converted to 2,4-disubstituted pyrroles via microwave-induced dehydrocyanation or oxidized to 3,5-disubstituted pyrrole-2-carbonitriles. beilstein-journals.org This two-step process provides a straightforward entry into substituted pyrroline and pyrrole systems from simple starting materials. beilstein-journals.org

Another important precursor-based approach is the hydrogenative cyclization of γ-nitro ketones. These precursors are readily accessible through a three-component reaction of a ketone, an aldehyde, and a nitroalkane via an aldol (B89426) condensation and subsequent Michael addition. nih.gov The cyclization of the γ-nitro ketone to the 3,4-dihydro-2H-pyrrole is efficiently catalyzed by a nickel-on-silica (Ni/SiO₂) catalyst under hydrogen pressure. nih.gov This methodology has a broad substrate scope and is tolerant of various functional groups, including halogens like fluorine, making it directly applicable to the synthesis of this compound. nih.gov

A novel methodology for the synthesis of 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates involves the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. nih.gov This transformation of N-vinyl aziridines proceeds in excellent yields under mild conditions. The resulting pyrroline dicarboxylates are versatile intermediates for further synthetic modifications. nih.gov

Strategies Utilizing Aziridine (B145994) and Azomethine Ylides

The construction of the 3,4-dihydro-2H-pyrrole ring system can be effectively achieved through methodologies involving aziridine and azomethine ylide intermediates. These approaches offer versatile pathways to substituted pyrrolines, including those with aryl substituents at the 5-position.

One notable strategy involves the ring expansion of N-vinyl aziridines. A novel synthetic methodology has been developed for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. This method proceeds via an iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters, affording the desired pyrroline derivatives in very good to excellent yields under mild reaction conditions. nih.gov The electronic and steric impact of the substituents on the kinetics of this ring expansion has been studied, and the resulting pyrroline derivatives serve as key intermediates for the synthesis of a variety of substituted pyrrolines, pyrroles, and pyrrolidines. nih.gov

Another powerful method for the synthesis of the pyrroline core is the 1,3-dipolar cycloaddition of azomethine ylides. acs.orgacs.org Azomethine ylides, which are nitrogen-based three-atom components, are extensively used in [3+2]-cycloaddition reactions with various unsaturated 2π-electron components. researchgate.net These reactions are known for their high regio- and stereoselectivity, providing an efficient route to construct diverse heterocyclic systems, including pyrrolidines and pyrrolines, with the potential to generate multiple new contiguous stereogenic centers. acs.orgresearchgate.net The cycloaddition of azomethine ylides with aromatic dipolarophiles has also been explored, offering a pathway to condensed pyrroline derivatives. mdpi.com

The table below summarizes key aspects of these synthetic strategies.

Methodology Key Intermediates Advantages Potential Application for this compound
Aziridine Ring ExpansionN-vinyl aziridinesMild reaction conditions, good to excellent yields, versatile for various substituents. nih.govSynthesis of 5-(4-fluorophenyl) substituted pyrroline-4,4-dicarboxylates.
1,3-Dipolar CycloadditionAzomethine ylidesHigh regio- and stereoselectivity, efficient construction of the pyrroline ring, generation of multiple stereocenters. acs.orgresearchgate.netDirect synthesis of the 5-(4-fluorophenyl) substituted pyrroline core.

Cyclization of Methylene (B1212753) Active Sulfones and Related Intermediates

The use of sulfone-based methodologies provides another important avenue for the synthesis of pyrroline and pyrrole derivatives. These methods often involve the cyclization of intermediates containing a methylene group activated by a sulfonyl moiety.

A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the construction of various heterocycles, including pyrroles. nih.govorganic-chemistry.org This reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as a Michael acceptor. nih.govresearchgate.net The sulfonyl group in TosMIC serves to activate the adjacent methylene protons and also acts as a good leaving group during the aromatization step to form the pyrrole ring. organic-chemistry.org This methodology has been successfully applied to the synthesis of multi-substituted pyrrole derivatives. nih.gov

Furthermore, radical cyclization reactions involving sulfonyl-containing precursors have emerged as a powerful tool for the construction of nitrogen-containing heterocycles. For instance, a mild, visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to afford monosulfonylated pyrrolin-2-ones. nih.gov This method has been used to synthesize a 1-acetyl-5-(4-fluorophenyl)-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one derivative. nih.gov Additionally, sulfonyl radical-triggered relay cyclizations of pyrrole derivatives have been reported. researchgate.net

The following table highlights key features of sulfone-based synthetic strategies.

Methodology Key Reagent/Intermediate Reaction Type Advantages
Van Leusen Pyrrole SynthesisTosylmethyl isocyanide (TosMIC)[3+2] CycloadditionOperationally simple, readily available starting materials, broad substrate scope. nih.govnih.gov
Radical Sulfonylation-CyclizationSulfonyl chlorides and 1,5-dienesRadical cascade reactionMild reaction conditions, high regioselectivity. nih.gov

Flow Chemistry and Green Chemistry Applications in Pyrroline Synthesis

In recent years, the principles of flow chemistry and green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolines, to develop more sustainable and efficient processes. sci-hub.semdpi.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages. sci-hub.se These include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, better reaction control, and ease of scalability. nih.gov The application of flow chemistry has been successfully demonstrated for classical pyrrole syntheses such as the Hantzsch and Paal-Knorr reactions. uc.pt Furthermore, multi-step syntheses of pyrrole derivatives have been achieved in a single, uninterrupted microreactor sequence, showcasing the potential for rapid and efficient generation of compound libraries. syrris.com

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of pyrroline and pyrrole synthesis, green approaches include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. mdpi.comconicet.gov.ar For example, a green synthesis of 3-pyrroline (B95000) has been reported using pyrrole as a starting material with active zinc and hydrochloric acid, representing a simple and low-cost route. globethesis.com The Paal-Knorr pyrrole synthesis has also been adapted to greener conditions using recyclable acidic resins. semanticscholar.org

The table below provides a summary of the benefits of applying flow and green chemistry to pyrroline synthesis.

Approach Key Principles Advantages Examples in Pyrroline/Pyrrole Synthesis
Flow Chemistry Continuous processing, microreactorsEnhanced safety, improved reaction control, scalability, potential for automation. sci-hub.senih.govHantzsch and Paal-Knorr syntheses, multi-step synthesis of substituted pyrroles. uc.ptsyrris.com
Green Chemistry Waste prevention, use of safer solvents and reagents, energy efficiency, use of renewable feedstocks. semanticscholar.orgReduced environmental impact, improved cost-effectiveness, enhanced safety.Use of recyclable catalysts, microwave-assisted synthesis, synthesis from renewable resources. mdpi.comsemanticscholar.orgconicet.gov.ar

Electrophilic and Nucleophilic Reactivity of the Pyrroline Ring

The 3,4-dihydro-2H-pyrrole ring possesses both electrophilic and nucleophilic centers, leading to a rich and varied reaction chemistry. The C5 carbon, being part of an imine, is electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atom's lone pair and the π-system can exhibit nucleophilic character.

Electrophilic Reactivity: The primary site for electrophilic attack is typically the nitrogen atom or the C2 position, which can be part of an enamine-like system. However, reactions with strong electrophiles can lead to complex outcomes. For instance, in related 5-arylmethylene-3-pyrrolin-2-one systems, reactions with electrophiles like nitronium tetrafluoroborate (B81430) (NO2BF4) or bromine result in substitution at the exocyclic double bond rather than the ring itself. researchgate.net This suggests that electrophilic addition to the endocyclic C=C bond of a dihydropyrrole is a plausible but competitive pathway. The reaction of pyrrolizin-3-one with dry hydrogen chloride, for example, results in an electrophilic addition to give a 1-chloro-1,2-dihydro derivative. rsc.org

Nucleophilic Reactivity: The electrophilic C5 carbon of the imine moiety is a key site for nucleophilic attack. This reactivity is harnessed in the synthesis of 5-aryl-1-pyrrolines. In one method, 5-hydroxy-1-pyrrolines react with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). researchgate.net The acid protonates the hydroxyl group, which leaves as water to form a reactive N-acylimminium ion intermediate. This intermediate is then attacked by the nucleophilic arene (such as benzene (B151609) or toluene) to furnish the corresponding 5-aryl-1-pyrroline in high yield. researchgate.net

Another significant class of reactions involves cycloadditions. Phosphine-catalyzed [3+2] annulation reactions between allenes and N-sulfonylimines are a powerful method for constructing the pyrroline ring system. orgsyn.org In this process, a zwitterionic intermediate, generated from the phosphine and the allene, acts as a nucleophile, attacking the imine to initiate the cyclization cascade. orgsyn.org

Reaction TypeReagentsProduct DescriptionYield (%)
Nucleophilic Arylation5-Hydroxy-1-pyrrolines, Arene, TfOH5-Aryl-1-pyrrolines55-98
[3+2] Cycloadditionγ-Substituted Allenoates, N-Sulfonylimines, PBu3Functionalized 3-PyrrolinesHigh

Oxidation and Reduction Pathways of the Dihydropyrrole Moiety

The dihydropyrrole moiety exists in an intermediate oxidation state between a fully aromatic pyrrole and a saturated pyrrolidine. Consequently, it can undergo both oxidation to form pyrroles and reduction to yield pyrrolidines.

Reduction Pathways: The imine functionality of the 1-pyrroline (B1209420) ring is readily reduced to an amine. Catalytic hydrogenation is a common and effective method for this transformation. The reduction of the C=N double bond converts the 3,4-dihydro-2H-pyrrole into the corresponding pyrrolidine. This process is often a key step in synthetic sequences. For example, the synthesis of 3,4-dihydro-2H-pyrroles can be achieved via the hydrogenative cyclization of nitro ketones using a nickel catalyst, where an in-situ reduction is central to the ring formation. nih.govresearchgate.net

Furthermore, the partial hydrogenation of a corresponding 5-(4-fluorophenyl)-1H-pyrrole derivative can serve as a direct route to the dihydropyrrole. Highly enantioselective rhodium-catalyzed partial hydrogenation of 2-alkyl-5-aryl-disubstituted pyrroles has been developed to produce chiral 1-pyrroline derivatives in excellent yields and high enantiomeric excess. rhhz.net This demonstrates the accessibility of the dihydropyrrole ring via reductive methods.

Oxidation Pathways: Oxidation of the 3,4-dihydro-2H-pyrrole ring leads to the formation of the corresponding aromatic pyrrole. This dehydrogenation process introduces a second double bond into the ring, creating a stable aromatic system. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) are effective for this transformation. organic-chemistry.org In a related example, N-benzyl ketimines react with arylacetylenes to form triarylpyrrolines, which are subsequently oxidized in situ with chloranil or DDQ to yield the corresponding 2H-pyrroles. organic-chemistry.org

A metal-catalyzed approach involves the use of tris(pentafluorophenyl)borane, B(C6F5)3, which catalyzes the dehydrogenation of pyrrolidines to form pyrroles. nih.govbohrium.com This transformation proceeds through a dihydropyrrole intermediate, highlighting the tendency of the ring system to aromatize under oxidative conditions.

TransformationReagent/CatalystProduct Type
ReductionH₂, Ni or Rh catalystPyrrolidine
OxidationDDQ or ChloranilPyrrole
OxidationB(C6F5)3Pyrrole

Functional Group Interconversions on the Fluorophenyl and Pyrroline Subunits

Derivatives of this compound can be modified at either the fluorophenyl ring or at substituents on the pyrroline ring, allowing for the synthesis of a wide array of analogues.

Interconversions on the Pyrroline Subunit: Functional groups attached to the dihydropyrrole ring can be readily transformed. A notable example is found in derivatives bearing a nitrile group. In the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the nitrile group at the C2 position can be converted into a methyl ester. mdpi.comnih.gov This transformation is accomplished through a Pinner reaction, which involves treating the nitrile with hydrogen chloride in dry methanol (B129727) to form an imidate hydrochloride, followed by hydrolysis to yield the ester. mdpi.comnih.gov This method provides a direct route for converting nitrile derivatives to their corresponding esters and amides. nih.gov

Interconversions on the Fluorophenyl Subunit: The 4-fluorophenyl group is generally stable and less prone to modification compared to other substituted aryl rings. The carbon-fluorine bond is strong, making the fluoro group a poor leaving group for nucleophilic aromatic substitution, which typically requires activation by strong electron-withdrawing groups elsewhere on the ring. libretexts.org

However, synthetic strategies can employ other halogens on the phenyl ring that serve as versatile handles for further modification. For instance, an analogous 5-(4-iodophenyl)-3,4-dihydro-2H-pyrrole could undergo a variety of palladium-catalyzed cross-coupling reactions. fluorochem.co.uk These reactions, such as the Suzuki, Heck, or Sonogashira couplings, would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring, enabling the synthesis of complex derivatives.

SubunitInitial Functional GroupReagentsFinal Functional GroupReaction Type
Pyrroline-CN (Nitrile)1. HCl, CH₃OH; 2. H₂O-COOCH₃ (Methyl Ester)Pinner Reaction
Phenyl (by analogy)-I (Iodo)R-B(OH)₂, Pd catalyst-R (Aryl, Alkyl, etc.)Suzuki Coupling

Ring Expansion and Contraction Reactions Involving Dihydropyrroles

The five-membered dihydropyrrole ring can be induced to undergo ring expansion to form six-membered heterocycles or can be synthesized from the contraction of larger rings. These transformations provide pathways to different heterocyclic scaffolds.

Ring Expansion: A classic method for expanding a pyrrole ring into a six-membered pyridine (B92270) ring involves reaction with a carbene. The reaction of various substituted pyrroles with dichlorocarbene (B158193) (:CCl₂) can lead to the formation of 3-chloropyridines. rsc.org The proposed mechanism involves the initial formation of a dichlorocyclopropane adduct across one of the double bonds of the pyrrole ring. This highly strained intermediate then undergoes a rearrangement, involving cleavage of the original C-C bond of the ring and expulsion of a chloride ion, to expand into the aromatic pyridine system. This methodology is a synthetically useful route to substituted pyridines. rsc.org A similar strategy involving a cyclopropylcarbinyl cation rearrangement has been used to achieve a stereoselective ring-expansion of monocyclopropanated pyrroles into highly functionalized tetrahydropyridines. nih.gov

Ring Contraction: While less common for the dihydropyrrole ring itself, ring contraction is a known strategy for synthesizing pyrrole derivatives from larger heterocyclic precursors. For example, a novel synthetic route to pyrroles involves a sequence of 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction to form the pyrrole skeleton. acs.org In another approach, Hantzsch esters (1,4-dihydropyridines) can undergo an electrochemical ring-contraction that extrudes a fragment to yield polysubstituted pyrroles. rsc.org These methods highlight how larger rings can be synthetically manipulated to form the five-membered pyrrole core. The driving force for such contractions is often the formation of a thermodynamically stable aromatic pyrrole ring. youtube.comrsc.org

TransformationStarting Ring SystemReagents/ConditionsProduct Ring System
Ring ExpansionPyrroleDichlorocarbene (:CCl₂)3-Chloropyridine
Ring Contraction1,4-Dihydropyridine (Hantzsch Ester)ElectrochemicalPyrrole
Ring ContractionSulfilimine PrecursorThermal ActivationPyrrole

Computational and Spectroscopic Insights into the Molecular Architecture and Electronic Structure

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic characteristics of molecular systems. nih.govscispace.com By calculating the electron density of a molecule, DFT methods can accurately predict its structure, energy, and various properties. For 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its molecular conformation and electronic distribution. researchgate.net These theoretical studies are crucial for corroborating experimental findings and for predicting the molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netdntb.gov.ua A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua In molecules similar to this compound, the HOMO is typically localized on the electron-rich aromatic phenyl ring, while the LUMO is distributed across the pyrrole (B145914) moiety. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 1: Representative FMO Data for Aromatic Heterocyclic Compounds

Parameter Energy (eV) Description
EHOMO -6.57 Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO -2.09 Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.

Note: Data are illustrative, based on values reported for structurally related fluorophenyl-containing heterocyclic compounds. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.comsemanticscholar.org The MEP map displays different potential values on the molecular surface using a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the electronegative fluorine and nitrogen atoms, identifying them as likely sites for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atoms of the pyrrole ring and the phenyl ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions.

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N π*(C-C) ~5-10 Lone Pair → Antibonding π
π(C-C)phenyl π*(C-C)phenyl ~20-25 π → π* Intramolecular Charge Transfer

Note: Values are representative examples for interactions within similar heterocyclic and aromatic systems. acadpubl.eu

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond routine identification, advanced spectroscopic methods are essential for the unambiguous confirmation of the molecular structure, connectivity, and composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. nih.gov For this compound, with a chemical formula of C₁₁H₁₂FN, the expected theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. The experimental measurement of this exact mass via HRMS provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of different protons and carbons, multi-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle. nih.gov

Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-spin coupling between neighboring protons (¹H-¹H correlations), establishing the connectivity within the 3,4-dihydro-2H-pyrrole ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C correlations), allowing for the unambiguous assignment of each carbon atom in the structure. Further experiments, like Heteronuclear Multiple Bond Correlation (HMBC), can reveal longer-range correlations between protons and carbons (typically over two to three bonds), which are crucial for confirming the connection between the fluorophenyl group and the pyrrole ring. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl CH 7.0 - 7.8 115 - 135
Phenyl C-F - 160 - 165 (JCF coupling)
Phenyl C-N - 130 - 140
Pyrrole C2-H₂ ~3.8 - 4.2 ~55 - 65
Pyrrole C3-H₂ ~1.9 - 2.3 ~25 - 35
Pyrrole C4-H₂ ~2.9 - 3.3 ~35 - 45

Note: These are estimated chemical shift ranges based on analogous structures and are subject to solvent and experimental conditions. acs.org

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals how individual molecules are arranged in the crystal lattice, offering critical insights into the supramolecular assembly governed by various non-covalent intermolecular interactions. While a dedicated crystal structure for this compound is not available in the cited literature, extensive analysis of closely related analogs provides a robust model for its structural characteristics.

Analysis of Intramolecular Interactions

The intramolecular geometry of this compound is primarily defined by the spatial relationship between the planar 4-fluorophenyl ring and the five-membered dihydropyrrole ring. In analogous structures, these two rings are typically not coplanar. The rotation around the C-C single bond connecting the two rings results in a significant dihedral angle, which is a key feature of the molecule's conformation.

For instance, in the crystal structure of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the dihedral angle between the chlorophenyl ring and the dihydropyrrole ring is 78.71(9)°. nih.gov This substantial twist minimizes steric hindrance between the rings. Similarly, other complex molecules incorporating a 5-(4-fluorophenyl) substituent attached to a five-membered heterocycle also exhibit non-planar arrangements. nih.gov This consistent observation across related structures strongly suggests that the this compound molecule adopts a conformation where the fluorophenyl ring is significantly twisted relative to the plane of the dihydropyrrole moiety.

Table 1: Dihedral Angles Between Aromatic and Heterocyclic Rings in Related Compounds
CompoundRing 1Ring 2Dihedral Angle (°)Reference
5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrroleChlorophenylDihydropyrrole78.71 nih.gov
Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylateFluorophenylDihydropyrrole67.6

Investigation of Intermolecular Interactions and Crystal Packing (e.g., C-H...N, C-H...π, π–π interactions, Hirshfeld Surface Analysis)

The crystal packing of this compound is expected to be stabilized by a combination of weak non-covalent interactions. Analysis of the crystal structure of the closely related 5-Phenyl-3,4-dihydro-2H-pyrrole reveals a supramolecular architecture built upon C—H⋯N, C—H⋯π, and π–π interactions. researchgate.net In this structure, molecules assemble into pseudo-dimers through π–π stacking, with these dimers further interconnected by C—H⋯π and C—H⋯N hydrogen bonds to form a complex three-dimensional network. researchgate.net

The introduction of a fluorine atom in the 4-position of the phenyl ring would introduce additional potential interactions, such as C—H⋯F contacts, which are known to play a role in stabilizing crystal structures.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Fluorophenyl Dihydropyrrole Derivative. nih.gov
Intermolecular Contact TypeContribution (%)
H···H44.9
O···H / H···O20.8
F···H / H···F12.8
C···H / H···C10.4
C···C3.0

Note: Data is from Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and serves as an illustrative example.

Conformational Analysis and Tautomerism Studies

Conformational Analysis

The conformational flexibility of the 3,4-dihydro-2H-pyrrole ring is a critical aspect of its molecular architecture. Saturated and partially saturated five-membered rings are typically non-planar to alleviate torsional strain from eclipsing interactions. nih.gov They commonly adopt either an "envelope" conformation, where four atoms are coplanar and the fifth is out of the plane, or a "half-chair" conformation with two atoms displaced on opposite sides of a plane formed by the other three. nih.gov

Crystallographic studies of compounds containing the 5-aryl-3,4-dihydro-2H-pyrrole core show that the ring conformation can be sensitive to the nature of the substituents. For example, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole features a dihydropyrrole ring in an envelope conformation, with one of the carbon atoms forming the flap. nih.gov In striking contrast, the unsubstituted analog, 5-Phenyl-3,4-dihydro-2H-pyrrole, was found to possess an almost perfectly planar pyrroline (B1223166) ring, a rare observation for this system. researchgate.net Given that the 4-fluorophenyl group is electronically and sterically distinct from both a hydrogen atom and a 3-chlorophenyl group, it is probable that this compound adopts a non-planar, puckered conformation, likely resembling the envelope form, to minimize ring strain and steric clashes.

Tautomerism Studies

The 3,4-dihydro-2H-pyrrole structure contains a cyclic imine functional group (C=N). This moiety can theoretically exist in equilibrium with its enamine tautomer, 2,3-dihydro-1H-pyrrole, through the migration of a proton from an adjacent carbon to the nitrogen atom. This imine-enamine tautomerism is analogous to the more commonly known keto-enol tautomerism. wikipedia.org

In the vast majority of simple cases, the imine tautomer is thermodynamically more stable than the enamine form. wikipedia.org The structure named this compound represents the imine tautomer (also known as a Δ¹-pyrroline). Experimental evidence from X-ray crystallography on all closely related analogs consistently shows the molecule existing exclusively in the imine form in the solid state. nih.govresearchgate.net While the enamine form may exist as a minor component in solution, particularly under acid- or base-catalyzed conditions that facilitate the proton transfer, the imine is the overwhelmingly predominant and stable tautomer. rsc.org

Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The 3,4-dihydro-2H-pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. alliedacademies.orgpreprints.org The incorporation of a 4-fluorophenyl group at the 5-position often enhances metabolic stability and modulates electronic properties, making 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole a sought-after starting material for drug discovery programs.

This intermediate is employed in the synthesis of various pharmacologically relevant scaffolds. The intrinsic reactivity of the imine bond allows for nucleophilic additions, cycloadditions, and reductions to generate substituted pyrrolidines, which are central to many therapeutic agents. For instance, derivatives of the 3,4-dihydro-2H-pyrrole-2-carboxylic acid framework have been investigated for their antiproliferative activity against human cancer cell lines. nih.gov The synthesis of polysubstituted pyrroles containing a fluorophenyl moiety has led to the discovery of compounds that act as inhibitors of efflux pumps like P-glycoprotein, which are implicated in multidrug resistance. nih.gov

The versatility of this building block allows for its incorporation into a range of molecular frameworks designed to interact with specific biological targets.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from the 5-Aryl-3,4-dihydro-2H-pyrrole Core

Scaffold Class Synthetic Transformation Potential Therapeutic Area
Substituted Pyrrolidines Reduction of the imine, N-alkylation/acylation CNS disorders, antiviral agents
Dihydropyrrole-2-carboxylates Cyclization of 2-amino-5-oxonitriles Oncology
Polysubstituted Pyrroles Domino protocols, multicomponent reactions Multidrug resistance reversal

Utilization in the Construction of Fused Heterocyclic Systems

The structure of this compound is ideally suited for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.gov The imine functionality can participate as a key component in various cycloaddition reactions, most notably 1,3-dipolar cycloadditions. By forming an azomethine ylide from the dihydropyrrole ring, chemists can react it with various dipolarophiles to create complex, fused polycyclic structures in a highly stereocontrolled manner. nih.gov

This strategy has been successfully applied to synthesize pyrrolo-fused heterocycles such as pyrrolo[2,1-b] researchgate.netbenzazepines and pyrrolo[1,2-a]quinolines. nih.govacs.org These fused systems often exhibit unique biological activities and photophysical properties. For example, the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been achieved through copper-catalyzed reactions, highlighting an efficient method for building molecular complexity from simpler pyrroline (B1223166) precursors. acs.org The resulting rigid, planar, or three-dimensional structures are valuable scaffolds for developing novel therapeutic agents, particularly in oncology. nih.gov

Table 2: Methods for Constructing Fused Systems from Dihydropyrrole Intermediates

Reaction Type Key Intermediate Resulting Fused System
1,3-Dipolar Cycloaddition Azomethine Ylide Pyrrolizidines, Indolizidines
Pictet-Spengler Reaction N-Acyliminium Ion Beta-carbolines, Pyrroloisoquinolines
Copper-Catalyzed Annulation N/A Pyrrolo[2,1-a]isoquinolines acs.org

Application in Material Science and Optoelectronic Chemistry

The pyrrole (B145914) heterocycle is a fundamental component in the field of materials science, particularly in the development of conducting polymers and optoelectronic materials. researchgate.net While polypyrrole itself is well-studied, the incorporation of specific substituents allows for the fine-tuning of material properties such as conductivity, solubility, and stability. The 5-aryl-3,4-dihydro-2H-pyrrole scaffold serves as a monomer precursor for such advanced materials. chemimpex.com

Pyrrole-containing fused-ring compounds have attracted significant attention for their elegant structures and their application as new optoelectronic materials and guest receptors, owing to their excellent photoelectric effects. researchgate.net The presence of the 4-fluorophenyl group in this compound can impart specific electronic characteristics to the resulting polymers or materials. The strong electron-withdrawing nature of fluorine can lower the HOMO/LUMO energy levels of the conjugated system, which is a critical parameter in the design of organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs). The polymerization of such monomers can lead to materials with improved stability and distinct electronic properties compared to their non-fluorinated analogs.

Derivatization for Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. This compound is an excellent starting point for such investigations due to its multiple points for chemical modification. mdpi.com Derivatization of this core structure allows researchers to systematically probe the chemical space around a pharmacophore to understand how specific structural changes influence biological activity.

Key derivatization strategies include:

N-functionalization: The secondary amine, formed upon reduction of the imine, can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This allows for the exploration of interactions within specific binding pockets of a biological target.

Ring Substitution: The C2, C3, and C4 positions on the dihydropyrrole ring can be functionalized to alter the molecule's conformation and introduce new functional groups.

Aromatic Ring Modification: The 4-fluorophenyl group can be further substituted. While the fluorine at the para-position is often kept for its favorable metabolic and electronic properties, additional groups can be introduced at the ortho or meta positions to refine binding interactions.

These systematic modifications provide crucial data on the molecular interactions between the compound and its target, guiding the design of more effective analogues. nih.gov

Table 3: Potential Derivatization Points for SAR Studies

Position of Derivatization Type of Modification Information Gained from SAR
Nitrogen Atom (N1) Alkylation, Acylation, Sulfonylation Probing for hydrophobic/hydrophilic pockets; introducing hydrogen bond donors/acceptors.
Dihydropyrrole Ring (C2, C3) Introduction of alkyl, hydroxyl, or carbonyl groups Investigating steric tolerance and conformational requirements of the binding site.

Mechanistic Investigations of Chemical Processes Involving Dihydropyrroles

Elucidation of Reaction Pathways and Transition States

While detailed mechanistic studies specifically targeting the formation and reactions of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole are not extensively reported, the reaction pathways for the synthesis of structurally similar 5-aryl-3,4-dihydro-2H-pyrroles have been investigated. These studies provide a foundational understanding of the likely intermediates and transition states involved.

One notable synthetic route is the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-aryl-methylene]malonic acid diethyl esters. nih.govresearchgate.net This method proceeds through a proposed pathway involving the nucleophilic attack of the iodide ion on the aziridine (B145994) ring, leading to its opening and subsequent intramolecular cyclization to form the dihydropyrrole ring. The electronic nature of the substituent on the aryl ring can influence the rate of this ring expansion. nih.gov

Another significant method is the nickel-catalyzed hydrogenative cyclization of γ-nitro ketones, which are accessible through a three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov This process involves the chemoselective hydrogenation of the nitro group to an amine, followed by intramolecular cyclization with the ketone moiety to form the dihydropyrrole. A highly active and reusable nickel catalyst has been identified as key to the efficiency of this reaction. nih.govnih.gov

Table 1: General Synthetic Pathways to 5-Aryl-3,4-dihydro-2H-pyrroles and Proposed Mechanistic Steps

Synthetic Method Starting Materials Key Proposed Mechanistic Steps References
Iodide-induced Aziridine Ring Expansion 2-[(aziridin-1-yl)-1-aryl-methylene]malonic acid diethyl esters 1. Nucleophilic attack by iodide on the aziridine ring. 2. Ring opening of the aziridine. 3. Intramolecular cyclization. 4. Elimination to form the dihydropyrrole. nih.gov, researchgate.net

Stereocontrol Mechanisms in Asymmetric Transformations

The development of asymmetric transformations to produce enantiomerically enriched pyrrolidines from dihydropyrroles is of significant interest due to the prevalence of the chiral pyrrolidine (B122466) motif in pharmaceuticals. While specific studies on the stereocontrol mechanisms for this compound are limited, research on related substrates provides valuable insights.

A prominent strategy for achieving high stereoselectivity is the catalytic asymmetric hydrogenation of N-protected pyrroles. For instance, the hydrogenation of N-Boc-protected 2,3,5-trisubstituted pyrroles using a ruthenium catalyst with a trans-chelating chiral bisphosphine ligand (PhTRAP) has been shown to proceed with high enantioselectivity (up to 99.7% ee). nih.gov The stereochemical outcome is dictated by the coordination of the chiral catalyst to the pyrrole (B145914) substrate, which directs the delivery of hydrogen from a specific face of the double bond. This approach allows for the creation of multiple stereocenters with a high degree of control in a single step. nih.gov

Furthermore, a palladium hydride-catalyzed cascade reaction involving a 1,5-addition and an N-1,4-addition has been developed for the stereoselective synthesis of polysubstituted dihydropyrroles, achieving high diastereoselectivity (>20:1 dr). nih.gov An enantioselective version of this protocol has also been established, offering a novel route to enantioenriched dihydropyrroles. nih.gov These methodologies suggest that similar catalytic systems could be applied to achieve stereocontrol in reactions involving this compound.

Table 2: Asymmetric Methods for the Synthesis of Chiral Pyrrolidine and Dihydropyrrole Derivatives

Asymmetric Transformation Substrate Type Catalyst/Reagent Stereochemical Outcome References
Catalytic Asymmetric Hydrogenation N-Boc-protected 2,3,5-trisubstituted pyrroles Ruthenium catalyst with PhTRAP ligand High enantioselectivity (up to 99.7% ee) nih.gov
1,5-Addition/N-1,4-Addition Cascade Not specified Palladium hydride catalyst High diastereoselectivity (>20:1 dr); enantioselective protocol also developed nih.gov

Catalytic Reaction Mechanism Studies (e.g., biocatalysis of imine reductases)

The biocatalytic reduction of cyclic imines using imine reductases (IREDs) has emerged as a powerful and sustainable method for the synthesis of chiral amines. researchgate.netacs.org These enzymes exhibit high enantioselectivity and operate under mild reaction conditions.

The catalytic mechanism of IREDs involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH, to the electrophilic carbon atom of the imine or iminium ion. The stereochemical outcome of the reduction is determined by the specific binding orientation of the substrate within the enzyme's active site. researchgate.netrsc.org

A computational study on an (R)-stereoselective IRED from Paenibacillus mucilaginosus (PmIR) has provided significant insights into the mechanism of stereocontrol during the reduction of 2-aryl-substituted pyrrolines, which are close analogs of this compound. rsc.org This study proposed that electrostatic interactions between the substrate and key amino acid residues in the active site are crucial for orienting the iminium cation for a stereoselective hydride attack. rsc.org

By modeling the substrate binding and performing quantum mechanics/molecular mechanics (QM/MM) calculations, the researchers identified several key residues that influence stereoselectivity. For example, mutations of specific residues in the active site of PmIR led to a complete inversion of stereoselectivity from (R) to (S) for the reduction of 2-aryl-substituted pyrrolines, with the engineered variant exhibiting >96% enantiomeric excess for the (S)-product. rsc.org This demonstrates the potential of computational design to tailor the stereoselectivity of IREDs. The engineered PmIR was successfully used to produce (R)-2-(2,5-difluorophenyl)-pyrrolidine, a key pharmaceutical intermediate, at a high concentration with excellent enantiomeric excess (>99% ee). rsc.org

Table 3: Key Active Site Residues of PmIR and Their Role in Stereocontrol for the Reduction of 2-Aryl-Substituted Pyrrolines

Residue Proposed Role in Catalysis/Stereocontrol Effect of Mutation Reference
Y187 Forms a hydrogen bond with the imine nitrogen, involved in protonation. Mutation to Glutamate (Y187E) as part of a multi-site mutation contributes to the inversion of stereoselectivity to (S). rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches

The synthesis of N-heterocyclic compounds is continually evolving, with a strong emphasis on sustainability and efficiency. nih.gov Future research will likely focus on moving beyond traditional multi-step methods towards more elegant and environmentally benign strategies for synthesizing 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole and its derivatives.

Key emerging approaches include:

Catalytic Hydrogenative Cyclization: The use of earth-abundant metal catalysts, such as nickel, is a highly promising avenue for the synthesis of 3,4-dihydro-2H-pyrroles. nih.gov This method often involves the hydrogenation and cyclization of nitro ketones, which can be assembled from readily available components like ketones, aldehydes, and nitroalkanes. nih.govresearchgate.net Developing a specific protocol for this compound using this approach could offer high yields and catalyst reusability. nih.gov

Green Chemistry Methodologies: The principles of green chemistry are becoming central to modern organic synthesis. semanticscholar.org Future syntheses will aim to utilize non-toxic solvents (like water or ethanol), employ catalyst-free conditions where possible, and use energy-efficient activation techniques such as microwave or ultrasound irradiation. semanticscholar.org For instance, iridium-catalysed syntheses that deoxygenate and link alcohols and amino alcohols, eliminating only hydrogen gas as a byproduct, represent a sustainable pathway for creating pyrrole (B145914) structures. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. The enzymatic transamination and subsequent cyclization of diketones have been successfully used to synthesize other substituted 3,4-dihydro-2H-pyrroles. nih.gov Applying this methodology could provide enantiomerically pure forms of this compound, which is crucial for pharmaceutical applications.

Synthetic ApproachDescriptionPotential Advantages for this compoundReferences
Catalytic Hydrogenative CyclizationUse of earth-abundant metal catalysts (e.g., Nickel) to cyclize precursors like nitro ketones.High efficiency, catalyst reusability, use of inexpensive starting materials. nih.govresearchgate.net
Green Chemistry MethodsEmploying sustainable practices like using green solvents, catalyst-free conditions, or microwave/ultrasound activation.Reduced environmental impact, increased safety, potential for simplified purification. semanticscholar.orgnih.gov
Enzymatic SynthesisUtilizing enzymes for specific chemical transformations, such as transamination and cyclization.High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an indispensable tool for modern chemical research. For this compound, in silico studies can accelerate discovery by predicting reaction outcomes and molecular properties, thereby reducing the need for extensive empirical experimentation.

Predictive Synthesis: Quantum mechanical calculations can model reaction mechanisms and transition states, helping to optimize reaction conditions for novel synthetic routes. dergipark.org.tr By simulating different catalytic systems or reaction pathways, researchers can identify the most efficient and selective methods for synthesizing the target compound and its analogues.

Reactivity and Property Prediction: Molecular docking simulations can predict how this compound might interact with biological targets such as enzymes or receptors. dergipark.org.trresearchgate.net This is particularly valuable in drug discovery for identifying potential therapeutic applications. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) analyses can be performed computationally to predict the pharmacokinetic profile of the compound, guiding the design of new drug candidates. dergipark.org.tr

Enantiomeric Discrimination Modeling: As demonstrated with related compounds, molecular docking can be used to understand and predict the interactions between enantiomers and chiral selectors, such as cyclodextrins. researchgate.net This is crucial for developing effective analytical methods to separate and quantify the different stereoisomers of this compound.

Exploration of Unique Chemical Properties and Applications as Functional Materials

The pyrrole nucleus is a key component in a variety of functional materials, and the specific substitution pattern of this compound suggests untapped potential in materials science. researchgate.net

Polymer Science: The structural analogue 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole has been noted for its potential to be incorporated into polymers to enhance their properties. chemimpex.com Similarly, the fluorophenyl group in the target compound could impart unique characteristics, such as thermal stability and altered electronic properties, making it a valuable monomer for the synthesis of novel polymers and conductive materials.

Chemosensors and Dyes: Pyrrole derivatives are foundational to systems like BODIPY (boron-dipyrromethene) dyes, which exhibit strong UV absorption and intense fluorescence. researchgate.net Future research could explore the synthesis of new fluorescent dyes or chemosensors based on the this compound scaffold. The fluorine atom can modulate the electronic properties of the molecule, potentially tuning its photophysical characteristics for specific sensing applications.

Interdisciplinary Research with Related Fields of Chemistry and Molecular Science

The true potential of this compound will be unlocked through collaborative, interdisciplinary research that bridges organic synthesis with biology, medicine, and materials science.

Medicinal Chemistry and Drug Discovery: The pyrrole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds with anticancer, antiviral, and antimicrobial properties. nih.gov Derivatives of 3,4-dihydro-2H-pyrrole have shown promise as antiproliferative agents. nih.gov Given this precedent, this compound represents a promising starting point for drug discovery programs. Interdisciplinary efforts involving chemists, pharmacologists, and molecular biologists will be essential to synthesize libraries of related compounds, screen them for biological activity against various diseases, and elucidate their mechanisms of action.

Agrochemicals: The search for new, effective, and environmentally safer agrochemicals is ongoing. The structural motifs present in this compound could be explored for developing novel pesticides or herbicides. chemimpex.com

Molecular Probes: In biological research, molecules that can interact with and report on cellular processes are invaluable. The potential fluorescent properties of derivatives of this compound could be harnessed to create molecular probes for imaging and studying biological systems. chemimpex.com

Interdisciplinary FieldPotential Research Focus for this compoundKey Collaborating DisciplinesReferences
Medicinal ChemistryDevelopment of novel anticancer, antiviral, or antibacterial agents.Pharmacology, Molecular Biology, Biochemistry. nih.govnih.gov
Materials ScienceCreation of novel polymers, conductive materials, or fluorescent dyes.Polymer Chemistry, Physics, Engineering. researchgate.netchemimpex.com
AgrochemistryDiscovery of new herbicides or pesticides with improved safety profiles.Biology, Environmental Science, Toxicology. chemimpex.com
Chemical BiologyDesign of molecular probes for cellular imaging and diagnostics.Cell Biology, Optics, Bioengineering. chemimpex.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole, and what factors influence reaction yield and purity?

  • Methodological Answer : A one-pot synthesis method involves reacting methylene-active (2-fluorophenyl)sulfones with homologues of 5-methoxy- or 5-(methylthio)-3,4-dihydro-2H-pyrrole. This approach achieves cyclization through nucleophilic aromatic substitution, yielding 25% under optimized conditions. Key factors include solvent polarity, temperature control (60–80°C), and stoichiometric ratios of sulfones to lactims to minimize side products. Isomerization (E/Z) may occur during enamine formation, requiring chromatographic purification .

Q. How is this compound characterized structurally, and what analytical techniques are most effective?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR for aromatic proton environments and ring saturation, FTIR for functional groups (e.g., C-F stretching at ~1220 cm⁻¹), and HRMS for molecular weight validation. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For derivatives, dynamic NMR can distinguish conformational isomers, while LC-MS monitors reaction progress and purity .

Advanced Research Questions

Q. How can stereoselectivity challenges in the synthesis of this compound derivatives be addressed, particularly regarding E,Z-isomer formation?

  • Methodological Answer : Stereoselectivity is influenced by steric and electronic effects during cyclization. Using bulky substituents on sulfones (e.g., 2-fluoro vs. 4-fluoro) can bias isomer formation. Computational modeling (DFT) predicts transition-state energies to guide substituent selection. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enforce enantiomeric control, though this remains underexplored for this scaffold .

Q. What enzymatic systems have been engineered to improve stereoselectivity in the reduction of this compound, and what mechanistic insights explain their performance?

  • Methodological Answer : Engineered imine reductases (e.g., PmIR-Re and PmIR-6P) exhibit reversed stereoselectivity (up to 100% S-enantiomer) for 2-aryl-substituted pyrrolines. Mechanistic studies reveal that mutations at the enzyme’s substrate-binding pocket (e.g., W163L/F168A) alter π-π interactions and hydrogen-bonding networks, favoring substrate reorientation. Kinetic assays show a 3.5-fold activity increase over wild-type enzymes for this substrate .

Q. How do computational models contribute to understanding the reaction mechanisms and stereochemical outcomes in this compound synthesis and modification?

  • Methodological Answer : Molecular dynamics (MD) simulations and QM/MM calculations map catalytic pathways in enzymatic reductions, identifying rate-limiting steps (e.g., hydride transfer). For non-enzymatic reactions, DFT studies optimize transition states for cyclization steps, predicting regioselectivity in electrophilic aromatic substitutions. Docking simulations guide enzyme engineering by correlating mutant active-site geometries with stereoselectivity trends .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives, and what structural features correlate with observed activities?

  • Methodological Answer : In vitro assays (e.g., MIC for antibacterial activity, IC50 for cytotoxicity) are standard. For example, methyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole derivatives show IC50 = 15 µM against HT29 colon cancer cells. Substituent effects: Electron-withdrawing groups (e.g., -F) enhance metabolic stability, while hydrophobic moieties improve membrane permeability. SAR studies prioritize 4-fluorophenyl and pyrrolidine ring modifications .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported enzymatic activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactor concentrations) or enzyme variants. For example, PmIR-Re shows 100% activity for this substrate in one study but lower activity in others due to differing substrate loadings (10 mM vs. 50 mM). Normalize activity to internal controls (e.g., WT enzyme benchmarks) and validate using orthogonal methods (e.g., chiral HPLC for enantiomeric excess) .

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